N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organophosphorus compound characterized by its unique dioxaphosphepin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves the reaction of diethylaminophosphine with 2,2’-dihydroxy-1,1’-binaphthyl under controlled conditions. The reaction is catalyzed by p-toluene sulfonic acid monohydrate and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, making it valuable in the synthesis of chiral molecules .
Biology and Medicine
Its unique structure allows it to interact with biological targets in a specific manner, which can be exploited for therapeutic purposes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it useful in material science applications .
Mechanism of Action
The mechanism by which (S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. Additionally, its chiral nature allows it to interact with biological molecules in a stereospecific manner, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-N,N-Diisopropyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Similar in structure but with isopropyl groups instead of ethyl groups.
®-4-Hydroxydinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepine 4-oxide: A related compound with a hydroxyl group and an oxide form.
Uniqueness
(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific diethylamino substitution, which imparts distinct steric and electronic properties. These properties enhance its effectiveness as a ligand in asymmetric catalysis and its potential as a bioactive molecule.
Properties
IUPAC Name |
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCCVLITFBZPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453657 |
Source
|
Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252288-04-3 |
Source
|
Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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